5-[(benzyloxy)methyl]-1-(iodomethyl)-2-oxabicyclo[3.1.1]heptane
Description
Structure and Properties
The compound 5-[(benzyloxy)methyl]-1-(iodomethyl)-2-oxabicyclo[3.1.1]heptane features a bicyclo[3.1.1]heptane core with an oxygen atom at the 2-position (2-oxa). Key substituents include:
- Iodomethyl group at position 1: A reactive site for alkylation or cross-coupling reactions.
Properties
IUPAC Name |
1-(iodomethyl)-5-(phenylmethoxymethyl)-2-oxabicyclo[3.1.1]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19IO2/c16-11-15-9-14(10-15,6-7-18-15)12-17-8-13-4-2-1-3-5-13/h1-5H,6-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUGSBLRJQLKRJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CC1(C2)COCC3=CC=CC=C3)CI | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(benzyloxy)methyl]-1-(iodomethyl)-2-oxabicyclo[3.1.1]heptane typically involves multiple steps, starting from readily available precursors. One common approach is the iodination of a suitable bicyclic precursor, followed by the introduction of the phenylmethoxymethyl group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired transformations efficiently.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general principles of organic synthesis apply. Industrial production would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and safety. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-[(benzyloxy)methyl]-1-(iodomethyl)-2-oxabicyclo[3.1.1]heptane can undergo various chemical reactions, including:
Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different oxidation states and derivatives.
Addition Reactions: The bicyclic structure can undergo addition reactions with electrophiles or nucleophiles, modifying the core structure.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Conditions typically involve polar aprotic solvents and moderate temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative.
Scientific Research Applications
5-[(benzyloxy)methyl]-1-(iodomethyl)-2-oxabicyclo[3.1.1]heptane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the study of biological pathways and as a probe for investigating enzyme mechanisms.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-[(benzyloxy)methyl]-1-(iodomethyl)-2-oxabicyclo[3.1.1]heptane involves its interaction with specific molecular targets. The iodomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules or other substrates. The phenylmethoxymethyl group may influence the compound’s binding affinity and specificity for its targets. The bicyclic core provides structural rigidity, affecting the overall reactivity and stability of the molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bicyclo[3.1.1]heptane Derivatives
1-(Iodomethyl)-2-Oxabicyclo[3.1.1]heptane-5-carbonitrile
- Structure : Shares the bicyclo[3.1.1]heptane core but replaces the benzyloxymethyl group with a carbonitrile moiety.
- Applications: Serves as a chemical intermediate (CAS 2970214-28-7) with distinct reactivity for nucleophilic additions or reductions .
Bicyclo[2.2.2]octane Derivatives
2-Oxabicyclo[2.2.2]octane-Based Bioisosteres
Bicyclo[2.1.1]hexane and [2.2.1]heptane Derivatives
[1-(Iodomethyl)-2-Oxabicyclo[2.1.1]hexan-4-yl]methanol
- Structure : Smaller bicyclo[2.1.1]hexane ring with hydroxymethyl and iodomethyl groups.
- Key Differences :
2-Boc-2-Azabicyclo[2.2.1]heptane
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Reactivity : The iodomethyl group in the main compound enables cross-coupling (e.g., Suzuki-Miyaura), similar to iodinated analogs in .
- Bioisosteric Potential: While bicyclo[2.2.2]octanes are validated phenyl replacements , the [3.1.1] system’s compact structure may offer unique steric profiles for target engagement.
- Synthetic Challenges : Smaller rings (e.g., [2.1.1]) face higher strain, complicating synthesis but enhancing reactivity for specific transformations .
Notes
- Heteroatom Impact : Oxygen in 2-oxabicyclo systems may improve metabolic stability compared to sulfur/nitrogen analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
